molecular formula C15H15NOS B5760168 N-benzyl-2-phenylsulfanylacetamide

N-benzyl-2-phenylsulfanylacetamide

Cat. No.: B5760168
M. Wt: 257.4 g/mol
InChI Key: ILXYTNOIJYJRNH-UHFFFAOYSA-N
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Description

N-benzyl-2-phenylsulfanylacetamide is an organic compound with the molecular formula C15H15NO2S It is characterized by the presence of a benzyl group attached to a phenylsulfanylacetamide moiety

Mechanism of Action

Target of Action

N-Benzyl-2-phenylsulfanylacetamide primarily targets cholinesterase enzymes . These enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of acetylcholine, a key neurotransmitter in the nervous system . By inhibiting these enzymes, the compound can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with its targets (AChE and BChE) by binding to their active sites, thereby inhibiting their enzymatic activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at synapses. The enhanced cholinergic transmission can result in various physiological effects, depending on the specific neural pathways involved .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter that plays a crucial role in many functions of the nervous system. By inhibiting cholinesterase enzymes, the compound disrupts the normal functioning of this pathway, leading to increased levels of acetylcholine .

Pharmacokinetics

Like many other organic compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The inhibition of cholinesterase enzymes by this compound leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . The specific molecular and cellular effects of this action depend on the particular neural circuits involved. For instance, in circuits related to memory and learning, increased cholinergic transmission could potentially enhance cognitive function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells or tissues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-phenylsulfanylacetamide typically involves the reaction of benzylamine with phenylsulfanylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-phenylsulfanylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-phenylsulfanylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-phenylsulfanylacetamide is unique due to the presence of both the benzyl and phenylsulfanyl groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c17-15(12-18-14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXYTNOIJYJRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329075
Record name N-benzyl-2-phenylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202789
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

71433-01-7
Record name N-benzyl-2-phenylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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